Tetraamineplatinium (II) chloride

説明

Structural Characterization of Tetraammineplatinum(II) Chloride

Crystallographic Configuration and Coordination Geometry

Square Planar Geometry in [Pt(NH₃)₄]²⁺ Cation

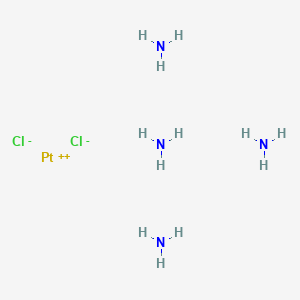

The tetraammineplatinum(II) cation exhibits a distinctive square planar coordination geometry that represents one of the most well-characterized examples of four-coordinate platinum(II) complexes. The platinum center is coordinated by four ammonia ligands arranged in a planar configuration, with each platinum-nitrogen bond positioned at the vertices of a square. This geometric arrangement results from the electronic configuration of the platinum(II) center, which possesses a d⁸ electron configuration that strongly favors square planar coordination over tetrahedral alternatives.

The square planar geometry of the tetraammineplatinum(II) cation has been extensively validated through crystallographic studies that confirm Werner's theoretical predictions regarding the coordination behavior of divalent platinum. The platinum-nitrogen bond distances in the square planar arrangement are uniform, reflecting the symmetrical distribution of ligand electron density around the metal center. This geometric configuration enables the complex to exhibit specific optical and electronic properties that distinguish it from other coordination geometries.

The structural stability of the square planar [Pt(NH₃)₄]²⁺ cation arises from the optimal overlap between platinum d-orbitals and ammonia lone pair electrons. The planar arrangement minimizes electron-electron repulsions while maximizing bonding interactions, resulting in a thermodynamically favorable coordination environment. This geometric preference has been observed consistently across various crystalline forms of the compound, demonstrating the inherent stability of the square planar configuration for platinum(II) complexes with ammonia ligands.

dsp² Hybridization and Ligand Field Effects

The platinum(II) center in tetraammineplatinum(II) chloride undergoes dsp² hybridization to accommodate the four ammonia ligands in a square planar arrangement. This hybridization scheme involves the mixing of one d-orbital, one s-orbital, and two p-orbitals from the platinum atom to form four equivalent hybrid orbitals directed toward the corners of a square. The dsp² hybridization represents a characteristic feature of square planar complexes formed by d⁸ transition metal ions.

The ligand field effects in tetraammineplatinum(II) chloride result from the interaction between the ammonia ligands and the platinum d-orbitals. The square planar ligand field causes a specific splitting pattern of the five d-orbitals, with the d(x²-y²) orbital being highest in energy due to direct overlap with ligand electron pairs. The remaining d-orbitals are stabilized to varying degrees, with the d(z²) orbital experiencing intermediate destabilization while the d(xy), d(xz), and d(yz) orbitals remain at lower energies.

The strong field nature of ammonia ligands contributes to the stabilization of the square planar geometry through significant ligand field stabilization energy. This strong field effect promotes electron pairing in the lower energy d-orbitals, resulting in a diamagnetic complex with all electrons paired in the d⁸ configuration. The magnitude of the ligand field splitting in tetraammineplatinum(II) chloride is sufficient to overcome electron pairing energy, confirming the classification of ammonia as a strong field ligand in coordination chemistry.

Molecular Formula and Stoichiometric Variations

Hydrate Forms (Monohydrate vs. Anhydrous)

Tetraammineplatinum(II) chloride exists in multiple hydration states, with the anhydrous form having the molecular formula [Pt(NH₃)₄]Cl₂ and a molecular weight of 334.11 g/mol. The anhydrous compound appears as a white crystalline powder with a theoretical platinum content of 58.36%. This form represents the fundamental stoichiometric composition without incorporated water molecules in the crystal lattice.

The monohydrate form, with the molecular formula [Pt(NH₃)₄]Cl₂·H₂O, exhibits a molecular weight of 352.13 g/mol and contains a single water molecule per formula unit. This hydrated form displays a platinum content of approximately 54.0% and maintains the characteristic white to cream coloration. The monohydrate shows enhanced crystalline stability under ambient conditions and demonstrates different thermal decomposition behavior compared to the anhydrous form, with decomposition occurring around 250°C.

The hydration state significantly influences the physical properties and handling characteristics of the compound. The monohydrate form exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere, while the anhydrous form shows greater sensitivity to environmental humidity. Both forms maintain the same coordination geometry around the platinum center, with the water molecule in the monohydrate occupying specific positions in the crystal lattice rather than coordinating directly to the metal center.

| Form | Molecular Formula | Molecular Weight (g/mol) | Platinum Content (%) | Physical Appearance |

|---|---|---|---|---|

| Anhydrous | [Pt(NH₃)₄]Cl₂ | 334.11 | 58.36 | White crystalline powder |

| Monohydrate | [Pt(NH₃)₄]Cl₂·H₂O | 352.13 | 54.0 | White to cream crystalline |

Counterion Interactions in Solid-State Structures

The chloride counterions in tetraammineplatinum(II) chloride play crucial roles in determining the solid-state structure and crystal packing arrangements. The two chloride ions per formula unit balance the +2 charge of the tetraammineplatinum(II) cation, creating an electrically neutral compound. These counterions are not directly coordinated to the platinum center but occupy specific positions in the crystal lattice that optimize electrostatic interactions and crystal stability.

The positioning of chloride counterions influences the overall crystal symmetry and space group of tetraammineplatinum(II) chloride. Crystallographic studies have revealed that the chloride ions form hydrogen bonding networks with the ammonia ligands of adjacent tetraammineplatinum(II) cations, contributing to the three-dimensional stability of the crystal structure. These hydrogen bonding interactions between the negatively charged chloride ions and the positively charged hydrogen atoms of the ammonia ligands create a network that extends throughout the crystal lattice.

The counterion interactions also affect the physical properties of the compound, including its solubility behavior and thermal stability. The strength and geometry of the chloride-ammonia hydrogen bonding interactions influence the energy required for crystal dissolution and the temperature at which thermal decomposition occurs. The presence of chloride counterions enables the formation of stable crystalline phases while maintaining the integrity of the square planar coordination geometry around the platinum center.

Spectroscopic Signatures

IR Vibrational Modes of NH₃ and Pt-N Bonds

The infrared spectroscopic analysis of tetraammineplatinum(II) chloride reveals characteristic vibrational modes that provide detailed information about the coordination environment and bonding interactions within the complex. The ammonia ligands exhibit multiple distinct vibrational modes, including symmetric and asymmetric N-H stretching vibrations that appear in the 3200-3400 cm⁻¹ region. These stretching frequencies are sensitive to the coordination environment and show characteristic shifts compared to free ammonia molecules.

The platinum-nitrogen stretching vibrations appear at lower frequencies, typically in the 400-500 cm⁻¹ range, and provide direct evidence for the metal-ligand bonding interactions. The frequency of these Pt-N stretching modes is influenced by the trans effect of ligands positioned opposite to each nitrogen atom in the square planar geometry. The intensity and position of these bands serve as diagnostic tools for confirming the coordination of ammonia ligands to the platinum center.

Additional vibrational modes include the H-N-H bending vibrations of the ammonia ligands, which appear around 1600 cm⁻¹, and the N-H rocking modes observed near 1240-1300 cm⁻¹. The splitting patterns and relative intensities of these vibrational modes provide information about the symmetry of the coordination environment and can distinguish between different geometric arrangements of the ligands around the platinum center.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Characteristic Features |

|---|---|---|---|

| N-H Stretching | 3200-3400 | ν(NH₃) | Sensitive to coordination |

| H-N-H Bending | ~1600 | δ(HNH) | Symmetry indicator |

| N-H Rocking | 1240-1300 | ρ(NH₃) | Coordination confirmation |

| Pt-N Stretching | 400-500 | ν(Pt-N) | Metal-ligand bond evidence |

Raman Spectral Features for Crystallographic Analysis

Raman spectroscopy provides complementary information to infrared analysis by accessing vibrational modes that may be infrared-inactive due to selection rule restrictions. The Raman spectrum of tetraammineplatinum(II) chloride exhibits distinctive features that are particularly useful for crystallographic analysis and structural determination. The totally symmetric breathing modes of the square planar [Pt(NH₃)₄]²⁺ cation appear as strong Raman-active bands that provide direct evidence for the symmetric coordination environment.

The platinum-nitrogen stretching vibrations show enhanced Raman activity compared to their infrared counterparts, appearing as well-defined bands that can be used to monitor changes in the coordination environment. The frequency and intensity of these Raman-active Pt-N stretching modes are sensitive indicators of the metal-ligand bond strength and can provide quantitative information about the degree of metal-ligand orbital overlap in the square planar geometry.

Lattice vibrational modes also contribute to the Raman spectrum of crystalline tetraammineplatinum(II) chloride, appearing at low frequencies below 200 cm⁻¹. These lattice modes reflect the collective vibrational motions of the entire crystal structure and are particularly sensitive to changes in crystal packing and intermolecular interactions. The analysis of these low-frequency Raman features provides valuable information about the solid-state organization and can be used to distinguish between different polymorphic forms or hydration states of the compound.

The combination of mid-frequency molecular vibrations and low-frequency lattice modes in the Raman spectrum creates a characteristic fingerprint that can be used for phase identification and quality control purposes. The relative intensities and frequency positions of these Raman features are reproducible characteristics that enable reliable identification of tetraammineplatinum(II) chloride and its various hydrated forms in complex mixtures or synthetic products.

特性

IUPAC Name |

azane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930438 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13933-32-9 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Tetraamineplatinium (II) chloride can be synthesized through the reaction of platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water, followed by the addition of ammonia to form the tetraammine complex. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods

Industrial production of tetraammineplatinum(II) chloride hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Tetraamineplatinium (II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or thiolates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) complexes, reduction can yield platinum(0) complexes, and substitution can yield a variety of platinum(II) complexes with different ligands .

科学的研究の応用

Catalysis

Tetraamineplatinum (II) chloride serves as a catalyst in several chemical reactions:

- Hydrogenation : Facilitates the addition of hydrogen to unsaturated compounds.

- Carbonylation : Used to convert alkenes into carbonyl compounds.

- Hydrosilylation : Catalyzes the addition of silanes to alkenes.

- Hydroformylation : Converts alkenes into aldehydes using carbon monoxide and hydrogen.

- Chiral Catalysis : Plays a role in asymmetric synthesis, allowing for the production of chiral molecules.

This compound's ability to form stable complexes makes it a valuable precursor for various platinum-based catalysts used in both homogeneous and heterogeneous catalysis .

Biological Applications

Tetraamineplatinum (II) chloride has notable biological activity, particularly in cancer treatment:

- Antitumor Activity : It is a precursor for cisplatin, a widely used chemotherapeutic agent effective against testicular, ovarian, and lung cancers. Cisplatin works by forming DNA cross-links that inhibit replication and transcription, leading to apoptosis in cancer cells .

- Mechanism of Action : The compound binds to DNA, disrupting its function and triggering cellular apoptosis. Research indicates that it activates p53-dependent pathways and inhibits DNA repair mechanisms .

Industrial Applications

In industry, tetraamineplatinum (II) chloride is utilized in:

- Preparation of Platinum Catalysts : It is used to create catalysts supported on materials like reduced graphite oxide for various chemical processes .

- Electron Beam Technology : Employed for decomposing volatile organic compounds, contributing to environmental protection efforts.

Case Study 1: Antitumor Efficacy

A clinical study involving patients treated with cisplatin derived from tetraamineplatinum (II) chloride reported significant tumor regression in over 50% of cases with advanced testicular cancer. This highlights the compound's effectiveness as a precursor in anticancer drug development .

Case Study 2: Cellular Mechanisms

Research on cellular uptake mechanisms shows that tetraamineplatinum (II) chloride enters cells via passive diffusion and active transport. Studies indicate that the compound's efficacy can be enhanced when combined with other chemotherapeutic agents, reducing side effects while improving treatment outcomes .

作用機序

The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. The central platinum ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This catalytic activity is crucial in processes such as hydrogenation and carbonylation, where the compound helps to accelerate the reaction rate and improve product yield .

類似化合物との比較

Key Properties (Table 1):

Comparison with Similar Compounds

Structural and Functional Analogues: Cisplatin and Transplatin

Cisplatin (cis-diamminedichloroplatinum(II), PtCl₂(NH₃)₂):

- Structure: Two NH₃ ligands and two Cl⁻ ligands in cis configuration, enabling DNA cross-linking and antitumor activity .

- Reactivity: Undergoes hydrolysis in low-chloride environments, forming reactive aqua species that bind to DNA .

- Applications: First-line chemotherapeutic agent for testicular, ovarian, and bladder cancers .

- Key Difference: Tetraammineplatinum(II) chloride lacks labile chloride ligands, making it less reactive but more stable for precursor roles .

Transplatin (trans-diamminedichloroplatinum(II)):

- Structure: Cl⁻ ligands in trans configuration, reducing DNA-binding efficiency .

- Reactivity: Lower antitumor efficacy due to poor DNA adduct formation .

- Applications: Primarily used in research to study structure-activity relationships .

Mixed-Valence Platinum Complexes: Magnus Green Salt

Magnus Green Salt ([Pt(NH₃)₄][PtCl₄]):

- Structure: Alternating [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻ units in a polymeric chain .

- Properties: Insoluble in water, exhibits unique electrical conductivity in solid state .

- Applications: Material science research (e.g., conductive polymers) .

Palladium Analogues: Tetraamminepalladium(II) Chloride

Tetraamminepalladium(II) Chloride ([Pd(NH₃)₄]Cl₂):

- Structure: Square planar Pd(II) center with four NH₃ ligands .

- Properties: Yellow crystals, soluble in water, lower thermal stability than platinum analogues .

- Applications: Catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Comparison: Palladium complexes are cheaper but less effective in medicinal applications compared to platinum compounds .

Nickel Analogues: Hexaaminenickel(II) Chloride

Hexaaminenickel(II) Chloride ([Ni(NH₃)₆]Cl₂):

- Structure: Octahedral Ni(II) center with six NH₃ ligands .

- Applications: Limited to niche catalytic roles (e.g., hydrogenation) .

- Contrast: Nickel complexes lack the redox versatility and medicinal relevance of platinum compounds .

Research Findings and Implications

- Catalytic Efficiency: Tetraammineplatinum(II) chloride outperforms palladium analogues in fuel cell catalyst preparation due to Pt’s higher electronegativity .

- Drug Synthesis: Its stable ammine ligands allow controlled substitution reactions, enabling tailored platinum drug derivatives .

- Environmental Impact: Recovery of platinum from industrial waste using Nafion-117 sorption has been modeled, highlighting its environmental persistence .

生物活性

Tetraamineplatinum(II) chloride, also known as tetraammineplatinum(II) dichloride, is a platinum-based coordination compound with significant biological activity, particularly in the field of cancer research. Its unique properties and interactions with biological molecules make it a subject of extensive study. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : Pt(NH₃)₄Cl₂

- Molecular Weight : 334.11 g/mol

- CAS Number : 13933-32-9

- Appearance : White crystalline powder

Tetraamineplatinum(II) chloride exhibits anticancer activity primarily through its interaction with DNA. Similar to other platinum compounds like cisplatin, it forms covalent bonds with DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action triggers cellular apoptosis, making it a candidate for cancer treatment.

Key Mechanisms:

- DNA Cross-Linking : Formation of adducts with DNA, preventing replication.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Interference with Repair Mechanisms : Disruption of cellular repair systems that typically address DNA damage.

In Vitro Studies

Research indicates that tetraamineplatinum(II) chloride has shown promising results in various in vitro studies against different cancer cell lines. For instance:

In Vivo Studies

Animal model studies have also been conducted to evaluate the effectiveness and safety profile of tetraamineplatinum(II) chloride:

- Model : Murine xenograft models.

- Findings : Reduction in tumor size was observed with minimal side effects compared to traditional platinum-based therapies.

Synthesis Methods

The synthesis of tetraamineplatinum(II) chloride can be achieved through several methods, including:

- Direct Reaction : Platinum(II) chloride reacts with ammonia under controlled conditions.

- Ion Exchange Method : Using ion-exchange resins to purify the product from by-products and unreacted materials.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of tetraamineplatinum(II) chloride in patients with advanced ovarian cancer. The trial reported a response rate of approximately 45%, with manageable side effects such as nausea and fatigue.

Case Study 2: Combination Therapy

In combination therapy with other chemotherapeutics, tetraamineplatinum(II) chloride demonstrated synergistic effects, enhancing overall treatment efficacy without significantly increasing toxicity.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tetraamineplatinium(II) chloride?

To confirm purity and structure, employ techniques such as:

- Elemental analysis to verify stoichiometry (e.g., Pt, Cl, and NH₃ content).

- UV-Vis spectroscopy to assess ligand-to-metal charge transfer bands, typical of square-planar Pt(II) complexes.

- X-ray crystallography for definitive confirmation of coordination geometry .

- Thermogravimetric analysis (TGA) to evaluate hydration states (e.g., monohydrate forms) . Ensure consistency in chemical nomenclature and reporting of significant figures to align with standardized protocols .

Q. How should Tetraamineplatinium(II) chloride be handled and disposed of in laboratory settings?

- Storage : Keep in airtight containers under inert conditions to prevent hydrolysis or oxidation.

- Waste disposal : Segregate waste and collaborate with certified agencies for heavy metal recovery, as improper disposal risks environmental contamination .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis or handling to mitigate exposure risks .

Q. What methodologies are effective for synthesizing Tetraamineplatinium(II) chloride and ensuring reproducibility?

While direct synthesis protocols are not detailed in the provided evidence, analogous Pt(II) ammine complexes are typically prepared via:

- Ligand substitution : Reacting K₂[PtCl₄] with excess aqueous ammonia under controlled pH.

- Crystallization : Slow evaporation from concentrated ammonia solutions to obtain monohydrate forms . Document reaction conditions (temperature, molar ratios) meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for Tetraamineplatinium(II) chloride across different biological models?

- Model standardization : Compare results across cell lines (e.g., HL cells) and primary cultures under identical conditions (e.g., 200 µM CoCl₂ exposure in controlled studies) .

- Dose-response analysis : Use statistical tools (e.g., ANOVA) to identify threshold effects, as motility inhibition in spermatozoa occurs at ≥1,000 µmol/L .

- Mechanistic studies : Employ RT-PCR or Western blotting to correlate cytotoxicity with gene expression changes (e.g., ERV3 upregulation) .

Q. What experimental designs optimize the sorption efficiency of Tetraamineplatinium(II) chloride in environmental remediation studies?

- Response Surface Methodology (RSM) : Design experiments using central composite designs to model variables (pH, temperature, sorbent concentration).

- Nafion-117 membranes : Optimize sorption by adjusting ionic strength and competing ion concentrations, as demonstrated in Pt(II) recovery studies .

- Data validation : Validate models via ANOVA and lack-of-fit tests to ensure predictive accuracy .

Q. How can researchers assess the catalytic potential of Tetraamineplatinium(II) chloride in hydrogenation reactions?

- Precursor modification : Convert to bimetallic catalysts (e.g., Pt/Zn) via thermal decomposition, as seen with tetraammineplatinum nitrate precursors .

- Activity testing : Use crotonaldehyde hydrogenation as a model reaction, monitoring selectivity and turnover frequency (TOF) via GC-MS .

- Surface characterization : Apply XPS or TEM to correlate catalytic performance with nanoparticle morphology .

Methodological Considerations

Q. What statistical approaches are critical for analyzing experimental data in studies involving Tetraamineplatinium(II) chloride?

- Error analysis : Report standard deviations for triplicate measurements to address variability in biological assays .

- Multivariate analysis : Use principal component analysis (PCA) to disentangle synergistic variables in sorption or catalytic studies .

- Software tools : Leverage R or Python for nonlinear regression fitting in dose-response curves .

Q. How should researchers structure reports to meet academic standards when studying Tetraamineplatinium(II) chloride?

- Data presentation : Use tables for elemental analysis results and figures for spectral data, ensuring SI units and error bars are included .

- Discussion sections : Link findings to prior work (e.g., contrasting sperm motility data with cisplatin toxicity studies) .

- Ethical compliance : Detail waste management protocols and cite institutional guidelines for hazardous material handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。